Ethyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate
Description
Ethyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a structurally complex molecule featuring a 1,8-naphthyridine core substituted with a 7-methyl group, a 2-ethylpiperidine-1-carbonyl moiety at position 3, and an ethyl benzoate ester linked via an amino group at position 2. The 1,8-naphthyridine scaffold is a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in antimicrobial, antiviral, and anticancer applications due to its ability to intercalate DNA or inhibit enzymes like kinases .
Properties
IUPAC Name |
ethyl 3-[[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-4-20-11-6-7-14-30(20)25(31)22-16-27-24-21(13-12-17(3)28-24)23(22)29-19-10-8-9-18(15-19)26(32)33-5-2/h8-10,12-13,15-16,20H,4-7,11,14H2,1-3H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYAJIBBOGQZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(=O)OCC)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2,6-Diaminopyridine with 3-Oxo-butyraldehyde Dimethyl Acetal
Reaction of 2,6-diaminopyridine (10 mmol) with 3-oxo-butyraldehyde dimethyl acetal (12 mmol) in ethanol under reflux for 24 hours yields 2-amino-7-methyl-1,8-naphthyridine (1 ) as a yellow crystalline solid (87% yield, m.p. 280 °C). The methyl group at position 7 is introduced via the acetal, which undergoes hydrolysis and cyclization during the reaction.
Key Reaction Conditions
- Solvent: Ethanol
- Temperature: Reflux (78 °C)
- Catalyst: None
- Characterization: $$ ^1H $$-NMR (200 MHz, CDCl$$ _3 $$) δ 8.70 (bs, 1H), 8.44 (d, $$ J = 8.8 $$ Hz, 1H), 8.12 (d, $$ J = 8.8 $$ Hz, 1H), 2.71 (s, 3H, CH$$ _3 $$).
Functionalization at Position 3: Introduction of the 2-Ethylpiperidine-1-carbonyl Group
The 2-ethylpiperidine moiety is introduced via acylation of an intermediate amine at position 3 of the naphthyridine core.
Oxidation of 7-Methyl Group to Carboxaldehyde
Treatment of 1 with selenium dioxide (1.2 eq) in dioxane at 50–55 °C for 4 hours affords 2-amino-1,8-naphthyridine-7-carboxaldehyde (3 ) in 75% yield. The aldehyde serves as a versatile intermediate for further functionalization.
Reductive Amination and Acylation
- Reduction of Aldehyde to Hydroxymethyl : Sodium borohydride reduction of 3 in methanol yields 2-amino-7-hydroxymethyl-1,8-naphthyridine (5 , 80% yield).
- Oxidation to Carboxylic Acid : Oxidation of 5 with Jones reagent (CrO$$ _3 $$/H$$ _2$$SO$$ _4 $$) generates 2-amino-7-methyl-1,8-naphthyridine-3-carboxylic acid (7 ), though this step requires optimization to avoid over-oxidation.
- Acyl Chloride Formation : Reaction of 7 with oxalyl chloride (2 eq) in dichloromethane catalyzed by DMF produces the corresponding acyl chloride (8 ).
Coupling with 2-Ethylpiperidine
Enantiomerically pure (R)- and (S)-2-ethylpiperidine, synthesized via enzymatic resolution of racemic 2-ethylpiperidine-oxalamate esters, are acylated with 8 in the presence of triethylamine to yield 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-2-amine (9 ).
Key Analytical Data
- Yield: 68%
- $$ ^1H $$-NMR (400 MHz, CDCl$$ _3 $$) δ 8.41 (d, $$ J = 8.8 $$ Hz, 1H), 3.92 (m, 2H, piperidine-H), 2.71 (s, 3H, CH$$ _3 $$), 1.45 (t, $$ J = 7.2 $$ Hz, 3H, CH$$ _2$$CH$$ _3 $$).
Functionalization at Position 4: Amination with Ethyl 3-Aminobenzoate
The amino group at position 4 is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling.
Nitration and Reduction
- Nitration : Treatment of 9 with fuming nitric acid at 0 °C introduces a nitro group at position 4, yielding 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-4-nitro-1,8-naphthyridin-2-amine (10 ).
- Reduction : Catalytic hydrogenation (H$$ _2 $$, 10% Pd/C) reduces the nitro group to an amine (11 ).
Coupling with Ethyl 3-Aminobenzoate
Buchwald-Hartwig amination of 11 with ethyl 3-iodobenzoate (1.2 eq), Pd$$ _2$$(dba)$$ _3 $$ (5 mol%), and Xantphos (10 mol%) in toluene at 110 °C affords the target compound in 62% yield.
Optimized Reaction Conditions
- Ligand: Xantphos
- Base: Cs$$ _2$$CO$$ _3 $$
- Solvent: Toluene
- Temperature: 110 °C
Characterization and Analytical Data
Spectroscopic Analysis
- $$ ^1H $$-NMR (400 MHz, CDCl$$ _3 $$) : δ 8.72 (d, $$ J = 8.8 $$ Hz, 1H), 8.25 (s, 1H, Ar-H), 7.89 (d, $$ J = 7.6 $$ Hz, 1H), 7.45 (t, $$ J = 7.6 $$ Hz, 1H), 4.32 (q, $$ J = 7.2 $$ Hz, 2H, OCH$$ _2$$CH$$ _3 $$), 3.95 (m, 2H, piperidine-H), 2.73 (s, 3H, CH$$ _3 $$), 1.47 (t, $$ J = 7.2 $$ Hz, 3H, OCH$$ _2$$CH$$ _3 $$).
- $$ ^{13}C $$-NMR : δ 172.1 (C=O), 166.4 (COOEt), 154.2 (naphthyridine-C), 134.5–118.2 (Ar-C), 60.1 (OCH$$ _2$$CH$$ _3 $$), 52.3 (piperidine-C), 21.7 (CH$$ _3 $$).
Chromatographic Purity
Challenges and Optimization Considerations
- Regioselectivity in Nitration : Position 4 of the naphthyridine is electronically activated for electrophilic substitution, but competing nitration at position 6 necessitates careful control of reaction temperature and acid strength.
- Enantiomeric Purity : The enzymatic resolution of 2-ethylpiperidine must achieve >99% enantiomeric excess (ee) to avoid diastereomeric impurities in the final compound.
- Coupling Efficiency : The Buchwald-Hartwig amination requires rigorous exclusion of oxygen to prevent catalyst deactivation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Neuropharmacology
Ethyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate has potential applications in neuropharmacology due to its interactions with neurotransmitter systems. Studies indicate that compounds with similar structures can modulate dopamine and norepinephrine pathways, which are critical in treating neurodegenerative diseases such as Alzheimer's Disease (AD) and Parkinson's Disease (PD) .
In particular, the compound's ability to act as an antagonist at NMDA receptors suggests it could help mitigate excitotoxicity linked to excessive glutamate signaling, a common issue in neurodegenerative conditions .
Antioxidant Properties
Research has highlighted the antioxidant capabilities of compounds within the kynurenine pathway, suggesting that this compound may exhibit similar protective effects against oxidative stress . This property is particularly relevant in the context of aging and neurodegenerative diseases where oxidative damage is prevalent.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Piperidine Ring : Utilizing appropriate reagents to construct the piperidine framework.
- Introduction of the Naphthyridine Moiety : Following the formation of the piperidine structure, the naphthyridine component is introduced through coupling reactions.
- Coupling with Benzoate Group : The final step involves attaching the benzoate group under controlled conditions to achieve high yield and purity.
This multi-step synthesis can be optimized using continuous flow reactors for large-scale production while maintaining consistent quality .
Case Study: Neuroprotective Effects
A study published in a peer-reviewed journal explored the neuroprotective effects of compounds similar to this compound on models of Alzheimer's disease. The results indicated a significant reduction in neuronal death associated with excitotoxicity when treated with these compounds, suggesting their potential as therapeutic agents for neurodegenerative disorders .
Case Study: Antioxidant Activity
Another research effort investigated the antioxidant properties of related compounds within the kynurenine pathway. The findings demonstrated that these compounds could reduce oxidative stress markers in animal models of neurodegeneration, indicating a promising avenue for further exploration regarding this compound .
Mechanism of Action
The mechanism by which Ethyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate can be contextualized by comparing it to analogous compounds from the literature:
1,8-Naphthyridine Derivatives
- Compound 36 (Ethyl 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-benzyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate): This derivative shares the 1,8-naphthyridine core and ethyl carboxylate group but differs in substituents. However, the absence of a methyl group at position 7 (present in the target compound) could reduce steric hindrance, affecting selectivity . Yield: 16% (lower than derivatives in , suggesting synthetic challenges with bulky substituents). Key Data: Melting point 246–247°C; ¹H-NMR confirms aromatic and piperazine proton environments .
- Compounds 28–31 (): These 1,8-naphthyridine derivatives feature chlorophenyl/fluorophenyl groups at position 1 and diverse heterocyclic piperazine substituents (e.g., benzothiazole, quinoline) at position 5. Synthesis Yields: Ranged from 38% (thiazole-substituted 31) to 94% (pyridyl-substituted 28), indicating that electron-withdrawing groups (e.g., chlorine, fluorine) and smaller heterocycles improve reaction efficiency compared to bulkier substituents like 2-ethylpiperidine in the target compound . Solubility: Hydrochloride salts (e.g., 28, 29) exhibit improved aqueous solubility due to ionic character, whereas the target compound’s neutral ethylpiperidine group may limit solubility .
Ethyl Benzoate Derivatives
- I-6501, I-6502, I-6602, I-6702 (): These compounds share the ethyl benzoate backbone but lack the 1,8-naphthyridine core. Instead, they incorporate methylisoxazole, dioxo-isoquinoline, or propoxy groups. Functional Comparison: The thioether linkage in I-6501 may confer greater metabolic stability compared to the ether linkage in I-6502. Similarly, the target compound’s amide bond (from the 2-ethylpiperidine carbonyl) could enhance resistance to enzymatic hydrolysis relative to ester or ether linkages . Biological Activity: Methylisoxazole derivatives (I-6501, I-6502) are reported as kinase inhibitors, suggesting that the target compound’s 1,8-naphthyridine core might synergize with its benzoate group for similar applications .
Impurities and Byproducts ()
- Imp. B(EP) and Imp. C(EP)) or amidolysis of the piperidine carbonyl group. The presence of trifluoromethyl groups in some impurities suggests that fluorinated analogs of the target compound could be explored for enhanced metabolic stability .
Data Tables
Table 2. Functional Group Impact on Benzoate Derivatives
Key Research Findings
- Synthetic Feasibility : Bulky substituents (e.g., 2-ethylpiperidine) on the 1,8-naphthyridine core may reduce reaction yields compared to smaller groups like pyridyl or chlorophenyl .
- Solubility vs. Bioavailability : While hydrochloride salts (e.g., 28 , 29 ) improve solubility, the target compound’s neutral 2-ethylpiperidine group may favor blood-brain barrier penetration in CNS-targeted therapies .
- Metabolic Stability : The amide bond in the target compound likely offers superior resistance to hydrolysis compared to ester-linked analogs (e.g., I-6501) but may still generate benzoic acid impurities under acidic conditions .
Biological Activity
Ethyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate, also referred to by its CAS number 1251702-87-0, is a novel compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 446.5 g/mol. The compound features a complex structure that includes piperidine and naphthyridine moieties, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H30N4O3 |
| Molecular Weight | 446.5 g/mol |
| CAS Number | 1251702-87-0 |
| LogP | 5.11 |
| Polar Surface Area | 63.404 Ų |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin transporters, which are critical in neuropharmacology .
Antidepressant Effects
Recent research indicates that derivatives of compounds similar to this compound exhibit antidepressant-like effects in animal models. These findings are linked to the compound's ability to enhance serotonin and norepinephrine levels in the brain .
Anticancer Potential
Another area of interest is the compound's potential as an anticancer agent. Studies have shown that certain naphthyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific pathways involved include the modulation of cell cycle regulators and apoptotic markers .
Study on Neurotransmitter Interaction
A study published in Neuropharmacology explored the effects of similar compounds on dopamine transporter (DAT) binding affinity. The results indicated that structural modifications could significantly enhance DAT selectivity, suggesting a potential mechanism for mood regulation .
Anticancer Activity Assessment
In a recent investigation published in Cancer Research, researchers evaluated the anticancer properties of naphthyridine derivatives, including this compound. The study demonstrated that these compounds could inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways associated with cancer progression .
Q & A
Q. Table 1: Yield Comparison for Analogous Reactions
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Microwave-assisted | 120°C, DMF/K₂CO₃ | 86% | |
| Reflux | CH₂Cl₂/MeOH, 24 h | 55% | |
| Ultrasound | EtOH, 40°C, 2 h | 77% |
Basic: Which functional groups enable reactivity, and what transformations are feasible?
Answer:
Key reactive sites:
- Amine Group : Participates in nucleophilic substitution (e.g., with acyl chlorides) .
- Ester Group : Hydrolyzes to carboxylic acids under acidic/basic conditions .
- Piperidine Carbonyl : Undergoes reduction (e.g., LiAlH₄) to form secondary alcohols .
Methodological Note : Monitor pH during hydrolysis to avoid side reactions (e.g., ester degradation at pH > 10) .
Advanced: How do structural modifications (e.g., morpholine vs. piperidine substituents) impact biological activity?
Answer:
- Piperidine vs. Morpholine : Piperidine analogs exhibit higher lipophilicity, enhancing blood-brain barrier penetration, while morpholine derivatives show improved aqueous solubility .
- Biological Testing : Enzymatic assays (e.g., acetylcholinesterase inhibition) reveal IC₅₀ differences:
- Piperidine analog: IC₅₀ = 0.12 µM .
- Morpholine analog: IC₅₀ = 0.45 µM .
Mechanistic Insight : Docking studies suggest piperidine’s bulkier structure enhances hydrophobic interactions with enzyme pockets .
Basic: What analytical techniques resolve structural ambiguities in this compound?
Answer:
- X-ray Crystallography : Resolves stereochemistry of the 2-ethylpiperidine moiety .
- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals and confirms substitution patterns .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
Advanced: How to design stability studies for this compound under physiological conditions?
Answer:
Protocol :
pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; analyze degradation via HPLC at 0, 24, 48 h .
Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C suggests shelf stability) .
Light Sensitivity : Expose to UV-Vis light (300–400 nm) and monitor photodegradation products with LC-MS .
Q. Table 2: Degradation Half-Life (t₁/₂) in Simulated Gastric Fluid
| Condition | t₁/₂ (h) | Major Degradant |
|---|---|---|
| pH 1.2, 37°C | 12.3 | Hydrolyzed ester |
| pH 7.4, 37°C | 48.7 | Oxidized naphthyridine |
Basic: What are common impurities in synthesis, and how are they controlled?
Answer:
- Byproducts : Unreacted amine intermediates or over-alkylated derivatives .
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate >95% pure product .
- Regulatory Limits : Follow ICH guidelines; impurity levels <0.15% for preclinical studies .
Advanced: How to validate computational models predicting SAR for naphthyridine analogs?
Answer:
Workflow :
Docking Studies : Use AutoDock Vina with PDB structures (e.g., 4EY7 for kinase targets) .
MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å acceptable) .
Experimental Correlation : Compare predicted binding energies (in silico) with experimental IC₅₀ values .
Case Study : A piperidine analog showed ΔG = -9.2 kcal/mol (predicted) vs. IC₅₀ = 0.12 µM (observed), confirming model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
